molecular formula C20H24N2O6 B2697472 Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate CAS No. 1396686-98-8

Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate

Cat. No.: B2697472
CAS No.: 1396686-98-8
M. Wt: 388.42
InChI Key: JKXVBEXCALSSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an azetidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the azetidine ring, and the piperidine ring. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction to form the benzo[d][1,3]dioxole structure . The azetidine ring can be synthesized via a cyclization reaction, while the piperidine ring is often introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinones, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate is unique due to its combination of the benzo[d][1,3]dioxole, azetidine, and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 1-[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6/c1-2-26-20(25)14-4-3-7-21(9-14)19(24)15-10-22(11-15)18(23)13-5-6-16-17(8-13)28-12-27-16/h5-6,8,14-15H,2-4,7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXVBEXCALSSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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